molecular formula C10H16O4 B11754105 tert-butyl 3,6-dihydro-2H-pyran-3-yl carbonate

tert-butyl 3,6-dihydro-2H-pyran-3-yl carbonate

Cat. No.: B11754105
M. Wt: 200.23 g/mol
InChI Key: FRMDWJCFXIBOCJ-UHFFFAOYSA-N
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Description

tert-Butyl 3,6-dihydro-2H-pyran-3-yl carbonate: is an organic compound with the molecular formula C10H16O4. It is a carbonate ester derived from tert-butyl alcohol and 3,6-dihydro-2H-pyran-3-ol. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3,6-dihydro-2H-pyran-3-yl carbonate typically involves the reaction of tert-butyl chloroformate with 3,6-dihydro-2H-pyran-3-ol in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining the reaction conditions and improving yield .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3,6-dihydro-2H-pyran-3-yl carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: tert-Butyl 3,6-dihydro-2H-pyran-3-yl carbonate is used as a protecting group for alcohols in organic synthesis. It helps in preventing unwanted reactions at the hydroxyl group during multi-step synthesis .

Biology and Medicine: In biological research, this compound is used to modify biomolecules, enhancing their stability and solubility. It is also explored for its potential in drug delivery systems due to its ability to form stable complexes with various drugs .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and polymers. Its unique reactivity makes it valuable in the synthesis of high-performance materials .

Mechanism of Action

The mechanism of action of tert-butyl 3,6-dihydro-2H-pyran-3-yl carbonate involves its ability to act as a protecting group. It forms stable carbonate esters with hydroxyl groups, preventing them from participating in unwanted reactions. This stability is due to the electron-withdrawing nature of the carbonate group, which reduces the nucleophilicity of the hydroxyl group .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 3,6-dihydro-2H-pyran-3-yl carbonate is unique due to its specific reactivity and stability as a protecting group. Its ability to form stable esters with hydroxyl groups makes it particularly valuable in multi-step organic synthesis .

Properties

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

tert-butyl 3,6-dihydro-2H-pyran-3-yl carbonate

InChI

InChI=1S/C10H16O4/c1-10(2,3)14-9(11)13-8-5-4-6-12-7-8/h4-5,8H,6-7H2,1-3H3

InChI Key

FRMDWJCFXIBOCJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)OC1COCC=C1

Origin of Product

United States

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